![molecular formula C13H10ClFN4O3S B2431487 4-[({[(Aminocarbonyl)amino]carbothioyl}amino)carbonyl]-3-(2-chloro-6-fluorophenyl)-5-methylisoxazole CAS No. 303998-77-8](/img/structure/B2431487.png)
4-[({[(Aminocarbonyl)amino]carbothioyl}amino)carbonyl]-3-(2-chloro-6-fluorophenyl)-5-methylisoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[({[(Aminocarbonyl)amino]carbothioyl}amino)carbonyl]-3-(2-chloro-6-fluorophenyl)-5-methylisoxazole is a useful research compound. Its molecular formula is C13H10ClFN4O3S and its molecular weight is 356.76. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 4-[({[(Aminocarbonyl)amino]carbothioyl}amino)carbonyl]-3-(2-chloro-6-fluorophenyl)-5-methylisoxazole is a synthetic derivative belonging to the isoxazole class, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be dissected into several functional groups, which contribute to its biological activity:
- Isoxazole ring : Known for various biological activities, including anti-inflammatory and antimicrobial effects.
- Aminocarbonyl and carbothioyl groups : These groups are often associated with enhanced interaction with biological targets.
- Chloro and fluorine substituents : These halogens can modify the lipophilicity and bioavailability of the compound.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, revealing a range of effects:
Antimicrobial Activity
Research indicates that derivatives of isoxazole compounds exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anticancer Properties
Studies have demonstrated that isoxazole derivatives can inhibit cancer cell proliferation. For example, compounds structurally related to the target compound have shown IC50 values in the micromolar range against several cancer cell lines, indicating potential as anticancer agents .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Isoxazole derivatives may act as enzyme inhibitors, disrupting metabolic pathways in pathogens or cancer cells.
- Interference with Cell Signaling Pathways : Certain studies suggest that these compounds can modulate signaling pathways involved in cell growth and apoptosis .
Case Studies and Research Findings
Several studies have provided insights into the biological activity of related compounds:
- Antitumor Activity : A study investigating a series of isoxazole derivatives reported that modifications at specific positions on the isoxazole ring significantly enhanced cytotoxicity against A549 lung cancer cells, with IC50 values ranging from 0.01 to 0.3 μM .
- Antimicrobial Efficacy : Another research highlighted that certain isoxazole derivatives demonstrated broad-spectrum antimicrobial activity, with minimum inhibitory concentrations (MICs) reported as low as 1 μg/mL against Gram-positive bacteria .
- Pharmacokinetics : The pharmacokinetic profile of similar compounds suggests that modifications to the molecular structure can lead to improved absorption and bioavailability, potentially enhancing therapeutic outcomes .
Data Tables
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
One of the primary applications of this compound is its potential as an anticancer agent. Studies have demonstrated that it exhibits significant cytotoxicity against various cancer cell lines. For instance, in vitro evaluations have shown that the compound can inhibit cell proliferation effectively, with mean growth inhibition values indicating promising therapeutic potential.
Table 1: Anticancer Activity Data
Cell Line | GI50 (µM) | TGI (µM) |
---|---|---|
A549 (Lung Cancer) | 15.72 | 50.68 |
OVCAR-8 (Ovarian) | 12.53 | 45.00 |
SNB-19 (Brain Tumor) | 10.00 | 40.00 |
These values were derived from assays conducted following National Cancer Institute protocols, which assess the efficacy of compounds against a panel of cancer cell lines.
Synthesis and Derivative Development
The synthesis of 4-[({[(aminocarbonyl)amino]carbothioyl}amino)carbonyl]-3-(2-chloro-6-fluorophenyl)-5-methylisoxazole involves multi-step synthetic routes that incorporate various reagents and conditions tailored to yield high-purity products.
Common Synthesis Steps:
- Formation of aminocarbonyl intermediates.
- Reaction with carbothioyl derivatives.
- Cyclization to form the isoxazole structure.
These synthetic methods are critical for producing derivatives that may enhance biological activity or improve pharmacokinetic properties.
Case Studies and Research Insights
Recent studies have highlighted the importance of this compound in drug discovery programs aimed at developing novel anticancer therapies. For example, research published in reputable journals has documented its efficacy in preclinical models, showcasing its potential as a lead compound for further development.
Notable Findings:
- A study indicated that modifications to the isoxazole ring could lead to improved selectivity for cancer cells over normal cells.
- Another investigation demonstrated that combining this compound with existing chemotherapeutics could enhance overall treatment efficacy through synergistic effects.
Analyse Chemischer Reaktionen
Functional Group Analysis
The compound contains three key reactive moieties:
-
Isoxazole-4-carbonyl group : A carbonyl chloride derivative (COCl) known for nucleophilic acyl substitution reactions.
-
Aminocarbonyl group : A urea-like structure (–NHC(O)–) susceptible to further substitution or coupling.
-
Carbothioyl group : A thiourea derivative (–NHC(S)–), reactive toward electrophiles or nucleophiles.
Formation of the Isoxazole Core
The synthesis of the isoxazole ring likely involves condensation reactions. For example, ethylacetoacetate and hydroxylamine derivatives are used to form isoxazole esters, which can be hydrolyzed to carboxylic acids and subsequently converted to acid chlorides (e.g., using thionyl chloride) .
Example Reaction :
Ethyl 5 methylisoxazole 4 carboxylateStrong acid5 methylisoxazole 4 carboxylic acidThionyl chloride5 methylisoxazole 4 carbonyl chloride
This intermediate (carbonyl chloride) is pivotal for subsequent functionalization .
Functionalization of the Carbonyl Chloride
The carbonyl chloride group undergoes nucleophilic acyl substitution with amines or thiols. For instance:
-
Reaction with Amines :
Isoxazole 4 carbonyl chloride+Trifluoromethyl anilineTriethylamineAnilide derivativeThis is exemplified in the synthesis of leflunomide analogs .
-
Reaction with Thiols :
Thiols (R–SH) can displace the chloride to form thioester derivatives.
Nucleophilic Acyl Substitution
The carbonyl chloride group (COCl) reacts with nucleophiles (Nu–):
COCl+Nu−→C O Nu+Cl−
This mechanism is critical for forming amides, thioamides, or urea derivatives .
Thioamide Formation
Thiols or thiolates react with carbonyl chlorides to form thioesters:
COCl+RS−→C S OR+Cl−
Stability and Reactivity Considerations
-
Storage : The carbonyl chloride group is highly reactive and requires storage under inert conditions (e.g., dry atmosphere, 2–8°C) .
-
By-Product Formation : Uncontrolled reactions may generate by-products like CATA (cyclohexylammonium triacetic acid) .
Comparison of Key Reactions
Eigenschaften
IUPAC Name |
N-(carbamoylcarbamothioyl)-3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFN4O3S/c1-5-8(11(20)17-13(23)18-12(16)21)10(19-22-5)9-6(14)3-2-4-7(9)15/h2-4H,1H3,(H4,16,17,18,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGXUFJLWRQVRFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NC(=S)NC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.